Cas no 1185310-40-0 (4-Amino(thiazole-2-d1))

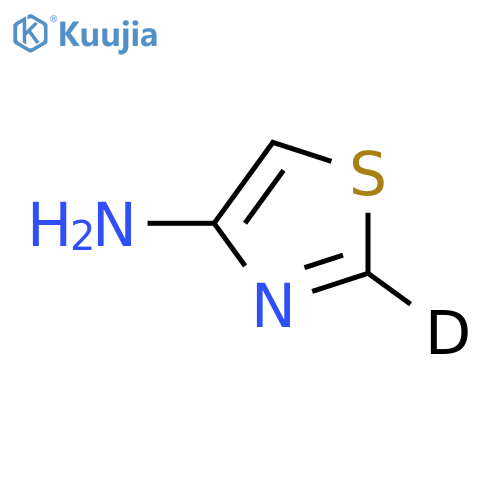

4-Amino(thiazole-2-d1) structure

商品名:4-Amino(thiazole-2-d1)

CAS番号:1185310-40-0

MF:C3H4N2S

メガワット:101.148420333862

CID:5144633

4-Amino(thiazole-2-d1) 化学的及び物理的性質

名前と識別子

-

- 4-Amino(thiazole-2-d1)

- Thiazol-2-d-4-amine

-

- インチ: 1S/C3H4N2S/c4-3-1-6-2-5-3/h1-2H,4H2/i2D

- InChIKey: QHHHLHCCVDMOJI-VMNATFBRSA-N

- ほほえんだ: S1C=C(N)N=C1[2H]

4-Amino(thiazole-2-d1) 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A889479-5mg |

4-Amino(thiazole-2-d1) |

1185310-40-0 | 95% | 5mg |

¥3,332.00 | 2022-09-02 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1597189-25mg |

Thiazol-2-d-4-amine |

1185310-40-0 | 98% | 25mg |

¥11997.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1597189-5mg |

Thiazol-2-d-4-amine |

1185310-40-0 | 98% | 5mg |

¥3998.00 | 2024-08-09 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A889479-100mg |

4-Amino(thiazole-2-d1) |

1185310-40-0 | 95% | 100mg |

¥26,432.00 | 2022-09-02 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A889479-25mg |

4-Amino(thiazole-2-d1) |

1185310-40-0 | 95% | 25mg |

¥9,998.00 | 2022-09-02 |

4-Amino(thiazole-2-d1) 関連文献

-

Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520

-

Zhe Peng,Shuwei Wang,Jingjing Zhou,Yan Jin,Yang Liu,Yinping Qin,Cai Shen,Weiqiang Han,Deyu Wang J. Mater. Chem. A, 2016,4, 2427-2432

-

Ling Liu,Dirk J. Broer,Patrick R. Onck Soft Matter, 2019,15, 8040-8050

-

Anjun Hu,Jianwei Wang,Xiaobin Niu,Mingjie Zhou,Wei Chen,Tianyu Lei,Jianwen Huang,Yaoyao Li,Lanxin Xue,Yuxin Fan,Xianfu Wang,Jie Xiong J. Mater. Chem. A, 2021,9, 9771-9779

1185310-40-0 (4-Amino(thiazole-2-d1)) 関連製品

- 850189-76-3(N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide)

- 1240528-94-2(1-(3-aminophenyl)-5-methylimidazolidin-2-one)

- 2172247-55-9(3-8-({(9H-fluoren-9-yl)methoxycarbonyl}amino)octanamido-2-hydroxy-2-methylpropanoic acid)

- 1804261-67-3(5-Chloro-2-(3-oxopropyl)mandelic acid)

- 858765-58-9((2Z)-2-(2,4-dimethoxyphenyl)methylidene-6-(3-methylbut-2-en-1-yl)oxy-2,3-dihydro-1-benzofuran-3-one)

- 1823183-22-7(4-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine)

- 1221726-03-9(Ethyl 6-(1,4-Diazepan-1-yl)pyridine-3-carboxylate Hydrochloride)

- 1804067-16-0(1-(3-Bromo-2-(fluoromethoxy)phenyl)-1-chloropropan-2-one)

- 885522-51-0(4-Cyano-6-methyl (1H)indazole)

- 1261976-43-5(3-Methoxy-5-(naphthalen-2-yl)benzoic acid)

推奨される供給者

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量